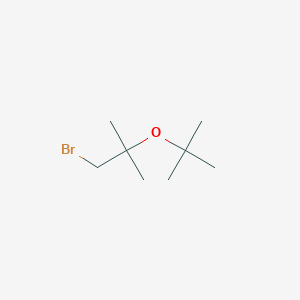
1-Bromo-2-(tert-butoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(tert-butoxy)-2-methylpropane is an organic compound with the molecular formula C8H17BrO It is a brominated alkane with a tert-butoxy group attached to the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)-2-methylpropane can be synthesized through the reaction of 2-methyl-2-propanol with hydrobromic acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the bromide ion to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(tert-butoxy)-2-methylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol are typical reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Alcohols, ketones, and carboxylic acids are formed depending on the reaction conditions.
Scientific Research Applications
1-Bromo-2-(tert-butoxy)-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(tert-butoxy)-2-methylpropane involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of new chemical bonds and the generation of diverse products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
- 1-Bromo-2-(tert-butoxy)benzene
- 1-Bromo-2-(tert-butoxy)ethane
- 1-Bromo-2-(tert-butoxy)propane
Comparison: 1-Bromo-2-(tert-butoxy)-2-methylpropane is unique due to the presence of both a bromine atom and a tert-butoxy group on the same carbon atom. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For example, 1-Bromo-2-(tert-butoxy)benzene has an aromatic ring, which influences its chemical behavior, while 1-Bromo-2-(tert-butoxy)ethane lacks the additional methyl group, affecting its steric and electronic properties.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H17BrO/c1-7(2,3)10-8(4,5)6-9/h6H2,1-5H3 |
InChI Key |
RCDLMRMPWXHTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


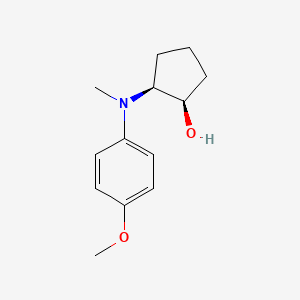
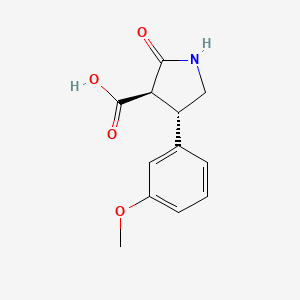
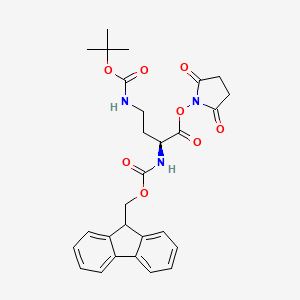
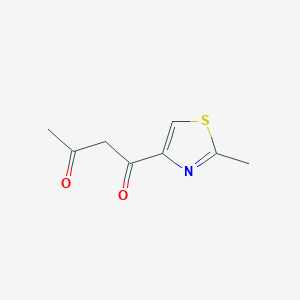
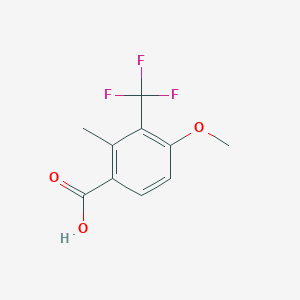
![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)
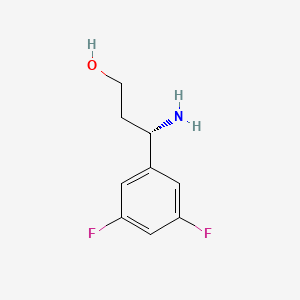


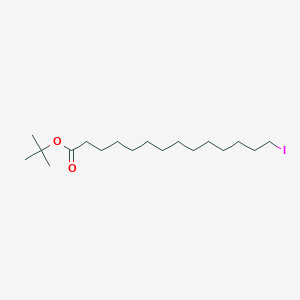
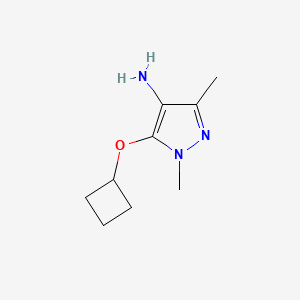
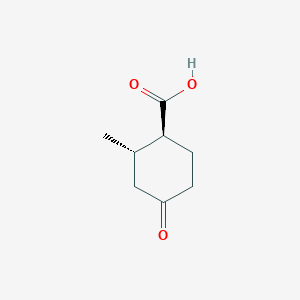
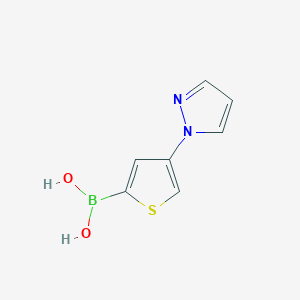
![tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13336391.png)
